molecular formula C17H14ClF3N2O3 B2925807 N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1351602-08-8

N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

Cat. No.: B2925807
CAS No.: 1351602-08-8
M. Wt: 386.76
InChI Key: NLIVLFCCBZDWAA-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalyl bridge connecting two distinct substituents: a 2-chlorophenyl group at the N1 position and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group at the N2 position. The presence of electron-withdrawing groups (e.g., chlorine, trifluoromethyl) and hydrogen-bonding moieties (e.g., hydroxyl) in its structure may influence its solubility, metabolic stability, and target-binding affinity .

For instance, the trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the hydroxyl group may participate in hydrogen bonding with biological targets .

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O3/c18-12-8-4-5-9-13(12)23-15(25)14(24)22-10-16(26,17(19,20)21)11-6-2-1-3-7-11/h1-9,26H,10H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIVLFCCBZDWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a chlorobenzyl group and a trifluoromethyl moiety enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClF3N2O3, with a molecular weight of 386.8 g/mol. The trifluoromethyl group is particularly noteworthy as it can improve binding affinity to biological targets due to its electronic properties.

PropertyValue
Molecular FormulaC17H14ClF3N2O3
Molecular Weight386.8 g/mol
CAS Number1351602-08-8

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antimicrobial Activity : The chlorophenyl ring may enhance interactions with microbial targets.
  • Anti-inflammatory Properties : Compounds containing hydroxyl groups are frequently associated with anti-inflammatory effects.
  • Anticancer Potential : Structural analogs have shown promise in inhibiting cancer cell proliferation.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The trifluoromethyl group can increase lipophilicity, aiding in cellular uptake and enhancing biological activity through:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules.
  • Receptor Binding : The unique electronic properties of the trifluoromethyl group may facilitate stronger binding to target proteins.

Case Studies and Research Findings

  • Anticonvulsant Activity : A related compound demonstrated potent anticonvulsant activity in animal models without significant side effects on blood pressure or heart rate . This suggests that this compound may also possess similar pharmacological properties.
  • Anesthetic Effects : Analogues of this compound have been shown to reduce the minimum alveolar concentration (MAC) of isoflurane significantly, indicating potential use as an anesthetic agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N1-(4-chlorobenzyl)-N2-(trifluoromethyl)oxalamideChlorobenzene and trifluoromethylAntimicrobial properties reported
N1-(benzyl)-N2-(trifluoroacetyl)oxalamideBenzyl substituent with trifluoroacetylPotential anticancer activity
N1-(4-fluorobenzyl)-N2-(hydroxy)oxalamideFluorinated benzene and hydroxyl groupAnti-inflammatory effects observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally related analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound : N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide C₁₇H₁₃ClF₃N₂O₃* 388.29† - 2-Chlorophenyl
- 3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl
High lipophilicity due to CF₃; potential for H-bonding via -OH
N1-(3,4-Difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide C₁₇H₁₃F₅N₂O₃ 388.29 - 3,4-Difluorophenyl
- Same N2 substituent as target
Increased electronegativity from difluorophenyl; similar metabolic stability
N1-(3-Chloro-4-fluorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide C₁₇H₁₆ClFN₂O₃ 350.8 - 3-Chloro-4-fluorophenyl
- Hydroxy-phenylpropyl
Reduced fluorination compared to target; lower molecular weight
N1-(4-Chlorophenyl)-N2-(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)oxalamide (Compound 15) C₁₆H₁₇ClN₄O₃S 422.12‡ - 4-Chlorophenyl
- Hydroxyethyl-thiazole
Heterocyclic substituent introduces polarity; potential for antiviral activity
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28) C₁₉H₁₈ClFN₂O₃ 376.81 - 3-Chloro-4-fluorophenyl
- Methoxyphenethyl
Ether linkage enhances solubility; methoxy group may modulate CYP interactions

*Estimated based on structural similarity to .
†Molecular weight inferred from .
‡Molecular weight calculated from LC-MS data in .

Key Differentiators

  • Trifluoromethyl vs.
  • Chlorophenyl Position : The 2-chlorophenyl substituent in the target may sterically hinder interactions compared to 3- or 4-substituted chlorophenyls ().

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